molecular formula C6H10O2 B13345544 7-Oxabicyclo[4.1.0]heptan-3-ol CAS No. 2461-22-5

7-Oxabicyclo[4.1.0]heptan-3-ol

Cat. No.: B13345544
CAS No.: 2461-22-5
M. Wt: 114.14 g/mol
InChI Key: OULAQVCZRNCPNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the creation of the bicyclic structure with high stereoselectivity . Another common method involves the oxidation of cyclohexene by dendritic complexes .

Industrial Production Methods

Industrial production methods for 7-Oxabicyclo[41The Diels-Alder reaction is particularly useful for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptan-3-ol is unique due to its specific oxygen bridge and hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

2461-22-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C6H10O2/c7-4-1-2-5-6(3-4)8-5/h4-7H,1-3H2

InChI Key

OULAQVCZRNCPNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1O

Origin of Product

United States

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